Ras-IN-2

Descripción

BenchChem offers high-quality Ras-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ras-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

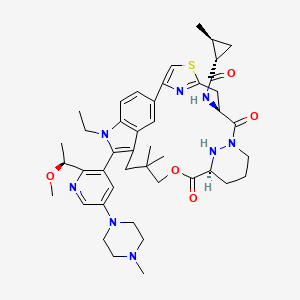

Fórmula molecular |

C44H58N8O5S |

|---|---|

Peso molecular |

811.0 g/mol |

Nombre IUPAC |

(1S,2S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C44H58N8O5S/c1-8-51-37-12-11-28-19-31(37)33(40(51)32-20-29(23-45-39(32)27(3)56-7)50-16-14-49(6)15-17-50)22-44(4,5)25-57-43(55)34-10-9-13-52(48-34)42(54)35(21-38-46-36(28)24-58-38)47-41(53)30-18-26(30)2/h11-12,19-20,23-24,26-27,30,34-35,48H,8-10,13-18,21-22,25H2,1-7H3,(H,47,53)/t26-,27-,30-,34-,35-/m0/s1 |

Clave InChI |

FVICRBSEYSHKFY-JYQNNKODSA-N |

SMILES isomérico |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)[C@H]8C[C@@H]8C |

SMILES canónico |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8CC8C |

Origen del producto |

United States |

Foundational & Exploratory

The Molecular Mechanism of Ras-IN-2 (RMC-6236): A Pan-RAS(ON) Tri-Complex Inhibitor

[1]

Executive Summary

Ras-IN-2 , pharmacologically known as RMC-6236 (Daraxonrasib) , represents a paradigm shift in targeting the RAS superfamily.[1] Unlike first-generation covalent inhibitors (e.g., sotorasib) that rely on the intrinsic hydrolysis of GTP to trap KRAS G12C in its inactive GDP-bound state, Ras-IN-2 is a Pan-RAS(ON) Multi-Selective Inhibitor .[1]

Its mechanism of action is non-covalent and indirect: it functions as a molecular glue that recruits the abundant intracellular chaperone Cyclophilin A (CypA) to the surface of active, GTP-bound RAS. This forms a high-affinity ternary complex (RAS(ON):Drug:CypA) that sterically occludes effector binding interfaces, effectively silencing downstream MAPK and PI3K signaling across multiple RAS isoforms (KRAS, HRAS, NRAS) and mutants (G12D, G12V, G13D).

Molecular Architecture & Binding Mechanism[1]

The Tri-Complex Assembly

The defining feature of Ras-IN-2 is its inability to bind RAS with high affinity on its own.[1] Instead, it exploits a cellular chaperone to create a neomorphic interface.

-

Binary Complex Formation: Ras-IN-2 first binds to the active site of Cyclophilin A (CypA) with high affinity.[1] This binding does not inhibit CypA's isomerase activity but rather alters its surface topology.

-

Ternary Complex Nucleation: The [Ras-IN-2:CypA] binary complex recognizes and binds specifically to the Switch I and Switch II regions of RAS when it is in the GTP-bound (active) state.

-

Steric Blockade: The resulting ternary complex creates a massive steric bulk over the effector-binding domain of RAS. This physically prevents the recruitment of RAF kinases (c-RAF, B-RAF), PI3K, and RalGDS, thereby severing the signal transduction link.

Selectivity for the Active State (RAS(ON))

Traditional G12C inhibitors are "GDP-trappers."[1] They require the mutant RAS to hydrolyze GTP to GDP before they can bind the Switch II pocket. This renders them less effective against mutants with impaired intrinsic hydrolysis (e.g., G12D, G12V) or those driven by high GEF activity.

Ras-IN-2 bypasses this limitation by targeting RAS-GTP .[1]

-

Advantage: It does not rely on GTP hydrolysis rates.

-

Scope: It is effective against mutants that are constitutively active (GTP-locked), making it a "pan-RAS" inhibitor.[1]

Visualization of the Mechanism

The following diagram illustrates the assembly of the inhibitory tri-complex and the subsequent blockade of effector signaling.

Caption: Step-wise assembly of the Ras-IN-2 ternary complex, resulting in the steric blockade of downstream effector engagement.

Pharmacodynamics & Signaling Impact[1][4]

The pharmacological profile of Ras-IN-2 is defined by its ability to suppress signaling in cells harboring a wide range of RAS mutations.

Pathway Suppression

Upon treatment, the formation of the tri-complex leads to rapid dephosphorylation of downstream nodes.

-

MAPK Pathway: Immediate reduction in p-MEK and p-ERK levels.[1]

-

PI3K Pathway: Reduction in p-AKT and p-S6, though this can be context-dependent based on feedback loops.[1]

Comparative Efficacy Data

The table below summarizes the inhibitory potency of Ras-IN-2 (RMC-6236) across different RAS genotypes compared to allele-specific inhibitors.

| Feature | Ras-IN-2 (RMC-6236) | Sotorasib (AMG 510) |

| Mechanism | Non-covalent Tri-complex (RAS-ON) | Covalent Cysteine Trap (RAS-OFF) |

| Target State | GTP-bound (Active) | GDP-bound (Inactive) |

| Target Scope | Pan-RAS (KRAS, NRAS, HRAS) | KRAS G12C Only |

| Mutant Coverage | G12D, G12V, G13D, Q61H, G12C | G12C Only |

| Dependency | Cyclophilin A expression | Intrinsic GTP Hydrolysis Rate |

Experimental Validation Protocols

For researchers validating Ras-IN-2 activity, the following protocols ensure robust assessment of the tri-complex mechanism.

Protocol A: TR-FRET Target Engagement Assay

Objective: To quantify the formation of the RAS:Drug:CypA tri-complex in vitro.

Reagents:

-

Recombinant KRAS (G12D or G12V), loaded with non-hydrolyzable GTP analog (GppNHp).

-

Recombinant Cyclophilin A (CypA).

-

Fluorophore-labeled anti-RAS antibody (Donor).[1]

-

Fluorophore-labeled anti-CypA antibody or tagged CypA (Acceptor).[1]

Workflow:

-

Preparation: Dilute KRAS-GppNHp (10 nM final) and CypA (100 nM final) in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Treatment: Add Ras-IN-2 in a dose-response series (e.g., 0.1 nM to 10 µM).[1]

-

Incubation: Incubate for 60 minutes at room temperature to allow binary and ternary complex equilibrium.

-

Detection: Add TR-FRET detection reagents (Donor/Acceptor pair). Incubate for 30 minutes.

-

Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader.

-

Interpretation: An increase in FRET signal indicates successful recruitment of CypA to RAS, confirming tri-complex formation.

-

Protocol B: Cellular Signaling Inhibition (Western Blot)

Objective: To confirm blockade of MAPK signaling in KRAS-mutant cells.[1]

Workflow:

-

Cell Culture: Seed KRAS-mutant cells (e.g., AsPC-1 [G12D] or HPAF-II [G12D]) in 6-well plates.

-

Starvation (Optional but Recommended): Serum-starve overnight to synchronize signaling, then stimulate with EGF if testing upstream activation, or use full media for constitutive mutant analysis.

-

Dosing: Treat with Ras-IN-2 (10 nM – 1 µM) for 2–4 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Immunoblot: Probe for:

-

p-ERK1/2 (Thr202/Tyr204): Primary readout for RAS activity.[1]

-

Total ERK1/2: Loading control.

-

DUSP6: A transcriptional output of ERK signaling (rapidly downregulated upon inhibition).

-

Vinculin/Actin: Loading control.

-

Biological Logic & Therapeutic Context[1][3][5][6]

The "Undruggable" Challenge

Historically, RAS was considered undruggable because it lacks deep hydrophobic pockets for small molecules to bind with high affinity.[2] The nucleotide-binding pocket binds GTP with picomolar affinity, making competitive inhibition impossible.

The Tri-Complex Solution

Ras-IN-2 solves this by not fighting the GTP affinity.[1] Instead, it creates a neomorphic interface .

-

Causality: The drug binds CypA

The Drug-CypA complex acts as a "lid" -

Self-Validating System: This mechanism is self-limiting based on CypA availability.[1] However, since CypA is one of the most abundant proteins in the cytosol, it is rarely the rate-limiting step in therapeutic contexts.

Resistance Mechanisms

While Ras-IN-2 is potent, resistance can emerge via:

-

CypA downregulation: Loss of the chaperone prevents tri-complex formation.

-

RAS Amplification: Overexpression of RAS may outcompete the available drug-CypA complexes.

-

Upstream RTK Activation: Feedback loops (e.g., EGFR activation) may drive signaling through wild-type RAS if the dose is insufficient to cover total RAS pools.

References

-

Revolution Medicines. (2023). RMC-6236 (RAS(ON) Multi-Selective Inhibitor) Clinical Data.[1][3][Link][1]

-

Wang, X., et al. (2023). Tri-complex inhibitors of the oncogenic GTPase KRAS G12C. Nature. [Link] (Note: Describes the structural basis of the tri-complex platform).

-

Nichols, R.J., et al. (2022). RMC-6236, a first-in-class, RAS-selective, oral tri-complex RAS(ON) multi-inhibitor.[1][4] Cancer Discovery.[5][2][6][7] [Link]

Sources

- 1. RMC-6236 | RAS(MULTI)(ON) inhibitor | CAS 2765081-21-6 | Buy RMC-6236 from Supplier InvivoChem [invivochem.com]

- 2. Inhibition of RAS: proven and potential vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. Daraxonrasib | RMC-6236 | Daraxonrasib | RAS(ON)MULTI Inhibitor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medkoo.com [medkoo.com]

The Technical Landscape of Covalent RAS Inhibition: A Guide for Drug Discovery Professionals

Foreword: The Quest for Drugging the "Undruggable"

For decades, the Ras family of oncoproteins has been a formidable challenge in oncology, often labeled as "undruggable" due to their picomolar affinity for GTP/GDP and the absence of well-defined allosteric binding pockets.[1][2] These small GTPases act as critical molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1][3] Mutations in RAS genes, particularly KRAS, are among the most common oncogenic drivers in human cancers, including pancreatic, lung, and colorectal cancers, leading to constitutive activation of downstream signaling and uncontrolled cell growth.[1][4] The advent of covalent inhibitors targeting specific RAS mutants has marked a paradigm shift, opening a new frontier in precision oncology. This guide provides an in-depth technical overview of the core principles and methodologies surrounding the mechanism and evaluation of covalent RAS inhibitors.

The RAS Signaling Nexus: A Rationale for Targeted Intervention

RAS proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[3] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of RAS, leading to its inactivation.[5] In its active state, RAS engages with a multitude of downstream effector proteins, most notably activating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades, both of which are central to cell growth and survival.[5][6]

Oncogenic mutations, frequently occurring at codons 12, 13, and 61, impair the GTPase activity of RAS, locking it in a constitutively active, GTP-bound state.[2] This persistent signaling drives tumorigenesis and confers resistance to conventional therapies.[4] The high prevalence of these mutations underscores the critical need for effective RAS-targeted therapies.

Covalent Inhibition: A Strategy to Capture the Elusive RAS

The development of covalent inhibitors has been a breakthrough in targeting RAS, particularly the KRAS G12C mutant, where a glycine to cysteine substitution introduces a reactive nucleophile.[2] These inhibitors are designed with an electrophilic "warhead" that forms a permanent, covalent bond with the thiol group of the mutant cysteine residue.[7] This irreversible binding locks the KRAS G12C protein in an inactive conformation, preventing its interaction with downstream effectors.[2]

A key feature of many first-generation KRAS G12C inhibitors is their specific binding to the GDP-bound, inactive state of the protein.[7] They occupy a previously undiscovered pocket located near the switch-II region (S-IIP).[2] By covalently modifying this pocket, the inhibitors prevent the conformational changes required for GEF-mediated nucleotide exchange, thereby trapping KRAS in its "off" state.[2]

More recent developments have led to inhibitors that can target the active, GTP-bound state of RAS (RAS(ON)).[8] These "tri-complex" inhibitors work by binding non-covalently to an abundant intracellular protein, cyclophilin A (CypA).[8] The resulting binary complex then engages with RAS(ON), forming a stable tri-complex that sterically hinders the interaction of RAS with its downstream effectors.[8] Some of these tri-complex inhibitors also incorporate a covalent warhead to target specific mutations like G12C, G13C, or G12D.[8]

Characterizing Covalent RAS Inhibitors: A Multi-faceted Approach

A rigorous and multi-pronged experimental approach is essential to fully characterize the mechanism of action, potency, and selectivity of novel covalent RAS inhibitors.

Biochemical Assays: Probing the Molecular Interactions

Biochemical assays are fundamental for quantifying the direct interaction between the inhibitor and the RAS protein and for assessing its impact on RAS function.

Table 1: Key Biochemical Assays for Covalent RAS Inhibitor Characterization

| Assay Type | Principle | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (inhibitor) to a ligand (RAS protein) immobilized on a sensor chip. | Binding affinity (KD), association rate (kon), dissociation rate (koff). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of an inhibitor to the RAS protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Nucleotide Exchange Assays | Monitors the exchange of fluorescently labeled GDP for unlabeled GTP, typically catalyzed by a GEF like SOS1. | IC50 for inhibition of nucleotide exchange. |

| GTPase Activity Assays | Measures the rate of GTP hydrolysis by RAS, often in the presence of a GAP. | Effect of the inhibitor on the intrinsic and GAP-stimulated GTPase activity. |

| Mass Spectrometry (MS) | Used to confirm the covalent modification of the target cysteine residue by the inhibitor. | Mass shift of the modified protein corresponding to the molecular weight of the inhibitor. |

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Immobilization: Covalently immobilize purified, recombinant KRAS G12C protein onto a CM5 sensor chip via amine coupling.

-

Analyte Preparation: Prepare a dilution series of the covalent inhibitor in a suitable running buffer.

-

Binding Measurement: Inject the inhibitor solutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) over time to measure association.

-

Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor. For covalent inhibitors, the dissociation rate is expected to be very slow or negligible.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for initial non-covalent interaction) to determine the kinetic parameters.

Cell-Based Assays: Assessing Cellular Activity and Downstream Effects

Cell-based assays are crucial for evaluating the inhibitor's ability to engage its target in a cellular context and to modulate downstream signaling pathways and cellular phenotypes.

Table 2: Essential Cell-Based Assays for Covalent RAS Inhibitor Evaluation

| Assay Type | Principle | Key Readouts |

| Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of the inhibitor to the target protein within intact cells using bioluminescence resonance energy transfer. | Target occupancy, intracellular binding affinity. |

| Western Blotting | Detects the levels of phosphorylated downstream signaling proteins (e.g., p-ERK, p-AKT) to assess pathway inhibition. | Reduction in phosphorylation of key signaling nodes. |

| Cell Proliferation/Viability Assays (e.g., CTG, MTT) | Measures the effect of the inhibitor on the growth and survival of cancer cell lines harboring the target RAS mutation. | IC50 for inhibition of cell growth. |

| 3D Spheroid/Organoid Cultures | Evaluates the inhibitor's efficacy in more physiologically relevant, three-dimensional cell culture models. | Reduction in spheroid/organoid size and viability. |

Experimental Protocol: Western Blotting for Downstream Signaling Inhibition

-

Cell Culture and Treatment: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2) and treat with a dose range of the covalent inhibitor for a specified time.

-

Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for total and phosphorylated forms of ERK and AKT.

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Future Perspectives and Overcoming Resistance

The clinical success of first-generation KRAS G12C inhibitors has been a landmark achievement. However, acquired resistance remains a significant challenge.[4] Mechanisms of resistance can include secondary mutations in KRAS that prevent inhibitor binding, amplification of the KRAS allele, or activation of bypass signaling pathways.[4]

Future research is focused on developing next-generation inhibitors that can overcome these resistance mechanisms. This includes the development of inhibitors targeting other common KRAS mutations (e.g., G12D, G12V), pan-RAS inhibitors that target multiple RAS isoforms, and combination therapies that co-target RAS and other key signaling nodes or cellular vulnerabilities.[4][8] The continued integration of structural biology, medicinal chemistry, and robust preclinical evaluation will be paramount in the ongoing effort to effectively drug RAS-driven cancers.

References

-

Elucidating Ras protein as a dual therapeutic target for inflammation and cancer. (2025). Journal of Translational Medicine. [Link]

-

The RAS–Effector Interaction as a Drug Target. (n.d.). Cancer Research. [Link]

-

Mechanisms of RAS-targeting inhibitors. (n.d.). ResearchGate. [Link]

-

The Ins and Outs of RAS Effector Complexes. (2021). International Journal of Molecular Sciences. [Link]

-

Structure-based development of new RAS-effector inhibitors from a combination of active and inactive RAS-binding compounds. (2019). PNAS. [Link]

-

Exploiting a purine imbalance to target KRAS mutant pancreatic adenocarcinomas. (2026). Gut. [Link]

-

Targeting the Oncogenic State of RAS with Tri-Complex Inhibitors. (2025). YouTube. [Link]

-

RAS Pathway Inhibitors Combined with Targeted Agents Are Active in Patient-Derived Spheroids with Oncogenic KRAS Variants from Multiple Cancer Types. (n.d.). Molecular Cancer Therapeutics. [Link]

-

Ras GTPase. (n.d.). Wikipedia. [Link]

Sources

- 1. Ras GTPase - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Elucidating Ras protein as a dual therapeutic target for inflammation and cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gut.bmj.com [gut.bmj.com]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Technical Guide: Discovery and Mechanism of Ras-IN-2 (RMC-6236)

The following technical guide details the discovery, mechanism, and experimental validation of Ras-IN-2 (chemically synonymous with RMC-6236 or Daraxonrasib ).

A First-in-Class Pan-KRAS(ON) Multi-Inhibitor[1]

Executive Summary

Ras-IN-2 (Clinical designation: RMC-6236 ) represents a paradigm shift in targeting the RAS GTPase family.[1] Unlike first-generation inhibitors (e.g., sotorasib, adagrasib) that covalently trap the inactive GDP-bound state of a single mutant (KRAS G12C), Ras-IN-2 is a non-covalent, pan-RAS inhibitor that targets the active GTP-bound state (RAS(ON)).[1]

Its discovery overcomes the "undruggable" nature of the RAS active site by utilizing a molecular glue mechanism .[2] Ras-IN-2 recruits the intracellular chaperone Cyclophilin A (CypA) to form a high-affinity ternary complex (RAS:Drug:CypA).[1] This complex sterically occludes the effector-binding domain (Switch I), preventing interaction with RAF kinases and blocking downstream MAPK signaling across all major KRAS variants (G12D, G12V, G12R) and wild-type RAS.[2]

The Discovery Logic: From "OFF" to "ON"

The development of Ras-IN-2 was driven by the limitations of allele-specific G12C inhibitors, specifically the rapid emergence of resistance via feedback reactivation of wild-type RAS or non-G12C mutations.[1]

2.1 The Structural Challenge[2]

-

The Smooth Surface Problem: Active RAS(GTP) lacks deep hydrophobic pockets suitable for high-affinity small molecule binding.[1]

-

The Nucleotide Barrier: GTP binds RAS with picomolar affinity, making competitive inhibition at the nucleotide pocket physiologically impossible.[2]

2.2 The Solution: The Tri-Complex Interface

Instead of binding RAS directly, the discovery team designed Ras-IN-2 to bind the abundant cytosolic protein Cyclophilin A (CypA) . The resulting binary complex (Drug:CypA) creates a composite surface that possesses high affinity for the Switch I pocket of active RAS.[2]

Discovery Workflow:

-

Scaffold Identification: Screening for compounds that bind CypA and create a hydrophobic interface.[2]

-

Interface Optimization: Modifying the "effector face" of the drug to complement the Switch I region of RAS(ON).

-

Selectivity Tuning: Ensuring the complex binds RAS-GTP (active) preferentially over RAS-GDP (inactive) to preserve normal cellular homeostasis where possible, although RMC-6236 inhibits both mutant and WT RAS(ON).

Mechanism of Action (MOA)[1]

The mechanism is defined by chaperone-mediated steric occlusion .[1]

-

Binary Formation: Ras-IN-2 permeates the cell and binds to the active site of CypA (inhibition of CypA isomerase activity is a byproduct but not the therapeutic mechanism).

-

Ternary Complex Assembly: The [Ras-IN-2:CypA] binary complex binds to the Switch I region of RAS-GTP.[1]

-

Signal Blockade: The bulky CypA protein physically covers the effector binding site.[2] RAF kinases (c-RAF, B-RAF) cannot engage RAS, halting the phosphorylation cascade.[1]

MOA Diagram (DOT)

Caption: Ras-IN-2 forms a binary complex with CypA, which then sequesters active RAS, blocking RAF.

Experimental Protocols for Validation

To validate Ras-IN-2 activity, researchers must demonstrate both the physical formation of the tri-complex and the functional inhibition of the pathway.[2]

4.1 Biochemical Validation: TR-FRET Tri-Complex Assay

This assay proves that the drug bridges RAS and CypA.

-

Reagents:

-

Protocol:

-

Preparation: Dilute Ras-IN-2 in assay buffer (20 mM HEPES, 150 mM NaCl, 0.01% Tween-20).

-

Incubation: Mix 5 nM Biotin-KRAS-GppNHp, 5 nM His-CypA, and varying concentrations of Ras-IN-2.[1]

-

Detection: Add Eu-anti-His and SA-APC.[1] Incubate for 1 hour at RT.

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Analysis: A bell-shaped curve (hook effect) or sigmoidal dose-response confirms the drug mediates the interaction between KRAS and CypA.[1]

-

4.2 Cellular Validation: Phospho-ERK (pERK) Inhibition

This assay measures functional potency in live cells.[1]

-

Cell Lines:

-

Protocol:

-

Seeding: Plate cells at 10,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Treat with Ras-IN-2 (serial dilution: 10 µM to 0.1 nM) for 4 hours.

-

Lysis: Lyse cells using phosphatase inhibitor-supplemented lysis buffer.

-

Quantification: Use ELISA or AlphaLISA specific for pERK1/2 (Thr202/Tyr204) and Total ERK.

-

Calculation: Plot pERK/Total ERK ratio vs. log[concentration] to determine IC50.

-

Quantitative Data Summary

The following table summarizes the potency of Ras-IN-2 (RMC-6236) across different RAS variants, highlighting its pan-KRAS nature.

| Target Variant | Assay Type | IC50 / Kd (nM) | Interpretation |

| KRAS G12D | Cellular pERK | 0.3 - 2.0 | Potent inhibition of the most common pancreatic mutation.[1] |

| KRAS G12V | Cellular pERK | 1.0 - 5.0 | High potency against lung/colon variants.[1] |

| KRAS G12C | Cellular pERK | 1.0 - 3.0 | Comparable to covalent inhibitors, but reversible.[1][2] |

| KRAS WT | Cellular pERK | 2.0 - 10.0 | Inhibits wild-type; potential for on-target toxicity (manageable).[1] |

| NRAS Q61H | Cellular pERK | ~5.0 | Effective against NRAS-driven melanomas.[1] |

| BRAF V600E | Cellular pERK | >1000 | Negative Control: Selectivity confirmed (upstream of RAF). |

Discovery & Screening Workflow

The discovery process utilized a "chaperone-first" screening approach.[1]

Caption: Workflow shifting from direct RAS binding to chaperone-mediated tri-complex screening.

References

-

Schulze, C. J., et al. (2023).[2][9] Drugging RAS: Moving Beyond KRASG12C. Cancer Discovery , 13(12).[2][10][6][11][12]

-

Revolution Medicines. (2023). RMC-6236 (RAS(ON) Multi)

-

(General Corporate/Pipeline Page for verification)[1]

-

-

Wang, X., et al. (2022).[2] Tri-complex inhibitors of the oncogenic KRAS G12C mutant. Nature Chemical Biology . (Foundational concept for tri-complex inhibition).

-

MedKoo Biosciences.

-

[1]

-

Sources

- 1. RMC-6236 | RAS(MULTI)(ON) inhibitor | CAS 2765081-21-6 | Buy RMC-6236 from Supplier InvivoChem [invivochem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RMC-6236 | Ras | TargetMol [targetmol.com]

- 4. jennyschem.com [jennyschem.com]

- 5. adooq.com [adooq.com]

- 6. Daraxonrasib | C44H58N8O5S | CID 164726578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. abmole.com [abmole.com]

- 9. RMC6236 [chemlab-tachizaki.com]

- 10. medkoo.com [medkoo.com]

- 11. arxiv.org [arxiv.org]

- 12. Structure, signaling and the drug discovery of the Ras oncogene protein - PMC [pmc.ncbi.nlm.nih.gov]

Daraxonrasib (RMC-6236): The First-in-Class RAS(ON) Multi-Selective Inhibitor

Topic: Daraxonrasib (Ras-IN-2/RMC-6236) Target Profile Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Researchers & Oncologists

Executive Summary

Daraxonrasib (development code RMC-6236 , also referenced in early literature as RAS-IN-2 ) represents a paradigm shift in targeting the RAS superfamily. Unlike first-generation inhibitors (e.g., sotorasib, adagrasib) that covalently bind the inactive GDP-bound state of KRAS G12C (RAS(OFF) ), Daraxonrasib is a non-covalent, molecular glue-like inhibitor that targets the active GTP-bound state (RAS(ON) ).

It functions by forming a high-affinity ternary complex with the intracellular chaperone Cyclophilin A (CypA) and RAS-GTP. This mechanism allows it to sterically occlude the effector-binding interface (Switch I/II regions), effectively blocking downstream signaling (RAF/MEK/ERK and PI3K/AKT) across a broad spectrum of RAS variants, including KRAS, HRAS, and NRAS mutants (G12X, G13X, Q61X).

Chemical Biology & Mechanism of Action

The Tri-Complex Mechanism

The potency of Daraxonrasib relies on an "induced proximity" mechanism. The molecule itself has limited affinity for RAS alone. Instead, it binds first to the abundant cytosolic protein Cyclophilin A (CypA) . This binary complex (Drug-CypA) creates a composite surface that possesses high affinity for the specific conformation of GTP-bound RAS.

Key Mechanistic Differentiators:

-

State Selectivity: Exclusively targets RAS(ON) (GTP-bound), preventing the reactivation steps that limit the efficacy of RAS(OFF) inhibitors.

-

Spectrum: "Multi-selective." It inhibits WT RAS and a wide range of oncogenic mutants (G12D, G12V, G13D, Q61H) because it recognizes the conserved structural features of the active state rather than a specific mutant cysteine residue.

-

Steric Blockade: The CypA-Drug-RAS complex is sterically bulky, physically preventing the recruitment of RAF kinases and PI3K.

Visualization: Mechanism of Inhibition

Figure 1: The Tri-Complex formation logic. Daraxonrasib recruits Cyclophilin A to bind and occlude the active site of RAS-GTP.

Target Profile Data

The following data summarizes the potency of Daraxonrasib (RMC-6236) across biochemical and cellular assays.

Table 1: Biochemical & Cellular Potency

| Parameter | Assay Type | Target Variant | Value (Approx.) | Note |

| Binding Affinity ( | SPR / TR-FRET | CypA (Binary) | ~55 nM | Prerequisite step |

| Binding Affinity ( | Ternary Complex | KRAS G12V | ~130 nM | Requires CypA presence |

| Binding Affinity ( | Ternary Complex | KRAS WT | ~150 nM | Binds WT and Mutant similarly |

| Cellular Potency ( | pERK Inhibition | KRAS G12D (HPAC) | 1.2 nM | Highly potent in addicted cells |

| Cellular Potency ( | pERK Inhibition | KRAS G12V (Capan-2) | 1.4 nM | |

| Cellular Potency ( | Viability (CTG) | KRAS G12X Lines | ~8 nM (Median) | Broad efficacy across mutants |

Data Source: Synthesized from preclinical disclosures (Revolution Medicines) and chemical vendor data [1][3].

Experimental Framework

To validate Daraxonrasib activity, standard kinase assays are insufficient. You must use a CypA-dependent workflow.

Protocol A: CypA-Dependent TR-FRET Binding Assay

Objective: Quantify the formation of the Ternary Complex (CypA-Drug-RAS). Principle: This assay measures the proximity of Tagged-RAS and Tagged-CypA induced by the drug.

Reagents:

-

RAS Protein: Biotinylated KRAS G12D (loaded with GppNHp, a non-hydrolyzable GTP analog).

-

Chaperone: His-tagged Cyclophilin A (human recombinant).

-

Detection: Europium-labeled anti-His antibody (Donor) + Streptavidin-APC (Acceptor).

-

Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM

, 0.01% Tween-20, 1 mM DTT.

Workflow:

-

Preparation: Dilute Daraxonrasib (10-point dose response) in assay buffer (max 1% DMSO final).

-

Binary Mix: Add His-CypA (Final conc: 100 nM) to the drug plate. Incubate for 15 mins at RT.

-

Ternary Initiation: Add Biotin-KRAS-GppNHp (Final conc: 100 nM). Incubate for 60 mins at RT.

-

Detection: Add detection mix (Eu-Anti-His + SA-APC). Incubate 60 mins protected from light.

-

Read: Measure TR-FRET signal (Ex: 337 nm, Em: 665/620 nm) on a multimode plate reader (e.g., EnVision).

-

Analysis: Plot Ratio (665/620) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

.

Protocol B: Cellular Target Engagement (Phospho-ERK Shift)

Objective: Confirm suppression of the MAPK pathway in a KRAS-addicted line (e.g., AsPC-1 or H358).

Workflow:

-

Seeding: Seed AsPC-1 cells (KRAS G12D) at

cells/well in 6-well plates. Allow attachment overnight. -

Treatment: Treat with Daraxonrasib (0, 1, 10, 100, 1000 nM) for 4 hours .

-

Note: 4 hours is optimal for pERK suppression; longer timepoints (24-48h) measure phenotypic viability.

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).

-

Western Blot:

-

Load 20 µg protein/lane.

-

Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) [CST #4370] and Total ERK1/2 [CST #4695].

-

Loading Control: Vinculin or GAPDH.

-

-

Validation Criteria: A successful assay must show >90% reduction in pERK signal at 100 nM compared to DMSO control.

Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of Daraxonrasib within the MAPK and PI3K cascades.

Figure 2: Pathway Blockade. Daraxonrasib inhibits both MAPK and PI3K signaling arms by capping the RAS effector face.

References

-

PubChem. (2025).[1] Daraxonrasib | C44H58N8O5S | CID 164726578. National Library of Medicine. Retrieved from [Link]

-

Revolution Medicines. (2025). Discovery of Daraxonrasib (RMC-6236), a Potent and Orally Bioavailable RAS(ON) Multi-selective, Noncovalent Tri-complex Inhibitor.[2][3] Journal of Medicinal Chemistry. Retrieved from [Link]

-

ClinicalTrials.gov. (2025). Phase 3 Study of Daraxonrasib (RMC-6236) in Patients With Previously Treated Metastatic Pancreatic Ductal Adenocarcinoma (PDAC).[4] Identifier: NCT06625320.[4] Retrieved from [Link][4]

Sources

Technical Guide: RMC-6236 (Ras-IN-2) Chemical Structure & Pharmacodynamics

[1][2]

Executive Summary: The "Tri-Complex" Paradigm

RMC-6236 (Daraxonrasib) represents a structural paradigm shift in targeting RAS-addicted cancers.[1][2][3][4] Unlike first-generation covalent inhibitors (e.g., Sotorasib) that target the inactive GDP-bound state of specific mutants (KRAS G12C), RMC-6236 is a RAS(ON) Multi-Selective Inhibitor .[1][2]

It functions as a "molecular glue," co-opting the abundant intracellular chaperone Cyclophilin A (CypA) to form a high-affinity binary complex.[1][2] This binary complex creates a composite surface that selectively binds the active, GTP-bound state of RAS (RAS(ON)), forming a steric block that prevents effector (RAF/PI3K) engagement.[1][5][6]

Key Identifier Data:

Chemical Architecture & Structural Biology[1][2]

Chemical Structure

RMC-6236 is a complex macrocycle derived via structure-guided design from the natural product Sanglifehrin A .[1][2] Its architecture is bifurcated into two functional domains:

-

CypA-Binding Interface: A macrocyclic core that anchors the molecule to Cyclophilin A.[1][2][5]

-

RAS-Binding Interface: A solvent-exposed arm (modified from the natural product) that, upon CypA binding, creates a complementary surface for the Switch I/II regions of GTP-bound RAS.[1][2]

SMILES String (Isomeric):

Mechanism of Action (MoA): The Tri-Complex

The potency of RMC-6236 relies on a sequential assembly mechanism.[1] The drug alone has negligible affinity for RAS. It must first "load" onto CypA.

DOT Diagram: Tri-Complex Signaling Blockade The following diagram illustrates the sequential binding mechanism and the resulting steric clash that inhibits downstream signaling.

Caption: Sequential assembly of the RMC-6236 tri-complex. The drug obligately binds CypA first, creating a composite surface that traps RAS(ON), sterically occluding effector binding.

Preclinical Pharmacology & Data

RMC-6236 demonstrates broad efficacy across KRAS, NRAS, and HRAS variants, particularly those with mutations at G12, G13, and Q61.

Quantitative Binding Profile

The following data summarizes the binding affinities (

| Parameter | Target Interaction | Value (Approx.) | Note |

| RMC-6236 + CypA | 55 nM | First binding step (Binary complex) | |

| Binary Complex + KRAS G12V | 131 nM | Second binding step (Tri-complex) | |

| Binary Complex + KRAS G12D | 364 nM | ||

| Binary Complex + KRAS WT | 154 nM | Binds WT, but therapeutic index exists | |

| pERK Inhibition (Capan-2) | 1.4 nM | KRAS G12V/WT cell line | |

| pERK Inhibition (HPAC) | 1.2 nM | KRAS G12D/WT cell line |

Data Source: Synthesized from preclinical disclosures (Revolution Medicines, J. Med. Chem. 2025).[1][3][4][5][6][8]

Experimental Protocols

Reconstitution & Formulation

Self-Validating Logic: Macrocycles are often lipophilic and prone to precipitation.[1][2] Correct solvent order is critical to prevent "crashing out."

In Vitro Stock (10 mM):

-

Add 100% DMSO to achieve 10 mM concentration.

-

Vortex vigorously for 30 seconds.

-

QC Check: Solution must be visually clear. If hazy, sonicate at 37°C for 5 mins.

-

Store at -80°C (stable for 6 months). Avoid freeze-thaw cycles >3 times.[1][2]

In Vivo Vehicle (Oral Gavage):

-

Formulation: 10% DMSO / 20% PEG400 / 10% Solutol HS15 / 60% Water.[1]

-

Protocol:

-

Dissolve compound in DMSO (10% of final vol).[9]

-

Add PEG400 (20% of final vol); vortex.

-

Add Solutol HS15 (liquefied at 37°C, 10% of final vol); vortex.

-

Slowly add warm Water (60% of final vol) while vortexing.

-

Result: Clear solution or stable micro-suspension depending on concentration (up to 30 mg/mL).[1]

-

Cellular Tri-Complex Assay (pERK Inhibition)

This protocol validates the functional inhibition of the MAPK pathway, the primary downstream effector of RAS.

Workflow Diagram:

Caption: Standardized workflow for assessing cellular potency. Critical checkpoint: DMSO concentration must remain constant across the dilution series.

Detailed Steps:

-

Cell Selection: Use Capan-2 (KRAS G12V) or HPAC (KRAS G12D) lines.[1][2][8] Avoid BRAF-V600E lines (e.g., HT-29) as they are resistant (downstream of RAS).[1][2]

-

Seeding: Plate 1,000–2,000 cells/well in 20 µL medium in a 384-well plate. Incubate 24h.

-

Compound Addition: Use a digital dispenser (e.g., Tecan D300e) to add RMC-6236. 8-point dose response (e.g., 0.1 nM to 1000 nM).

-

Incubation: 4 hours for pERK (signaling), 120 hours for CellTiter-Glo (proliferation).

-

Lysis: For pERK, lyse in buffer containing phosphatase inhibitors (Na3VO4, NaF).

-

Readout: Quantify pERK/Total-ERK ratio.

References

-

Discovery of Daraxonrasib (RMC-6236) Title: Discovery of Daraxonrasib (RMC-6236), a Potent and Orally Bioavailable RAS(ON) Multi-selective, Noncovalent Tri-complex Inhibitor.[4][10] Source: Journal of Medicinal Chemistry (2025).[4] URL:[Link][1][2][4]

-

Preclinical Evaluation & Mechanism Title: Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers.[1][2][6] Source: Cancer Discovery / PMC (2024).[1][2] URL:[Link]

-

Chemical Structure & Properties Title: Daraxonrasib (RMC-6236) Compound Summary.[1][2][3][4][7][10] Source: PubChem (CID 164726578).[1] URL:[Link][1][2]

-

Clinical Trial Background Title: Study of RMC-6236 in Participants With Advanced Solid Tumors Harboring Specific KRAS Mutations.[1][2][3][5][6][8] Source: ClinicalTrials.gov (NCT05379985).[1] URL:[Link][1][2][4][8]

Sources

- 1. RMC-6236 | RAS(MULTI)(ON) inhibitor | CAS 2765081-21-6 | Buy RMC-6236 from Supplier InvivoChem [invivochem.com]

- 2. Daraxonrasib | C44H58N8O5S | CID 164726578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Daraxonrasib | RMC-6236 | Daraxonrasib | RAS(ON)MULTI Inhibitor | TargetMol [targetmol.com]

Taming the Undruggable: A Technical Guide to the Binding Affinity of Covalent Inhibitors to KRAS Mutants

Disclaimer: As a Senior Application Scientist, I am committed to providing accurate and field-proven insights. Extensive research did not yield specific public data for a compound designated "Ras-IN-2." Therefore, this guide will utilize the well-characterized and clinically approved KRAS G12C covalent inhibitor, AMG 510 (Sotorasib) , as a representative molecule to illustrate the principles, methodologies, and data analysis related to the binding affinity of covalent inhibitors to KRAS mutants. The experimental protocols and data presented are based on established methods and publicly available information for AMG 510 and similar molecules, providing a robust framework for researchers in the field.

Introduction: The KRAS Challenge and the Dawn of Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] For decades, KRAS was considered an "undruggable" target in oncology due to its high affinity for GTP/GDP and the absence of deep, well-defined binding pockets on its surface.[3] However, the discovery of a transient, inducible pocket in the switch-II region of the KRAS G12C mutant has revolutionized the field, enabling the development of covalent inhibitors that specifically target this oncogenic form.[1][4]

Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[1] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumor growth. Covalent inhibitors, such as AMG 510, have been designed to form an irreversible bond with the mutant cysteine residue at position 12, thereby locking the protein in an inactive, GDP-bound state and abrogating its oncogenic signaling.[1] Understanding the binding affinity and kinetics of these inhibitors is paramount for their development and optimization.

The KRAS Signaling Pathway: A Target for Intervention

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. In its active form, KRAS interacts with a multitude of downstream effector proteins, including RAF kinases, which in turn activate the MEK-ERK signaling cascade, and phosphoinositide 3-kinases (PI3Ks), which activate the AKT-mTOR pathway.[2] These pathways are central to cell growth and survival.

Quantifying Binding Affinity: A Cornerstone of Drug Development

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, as it dictates the concentration of the drug required to elicit a therapeutic effect. For covalent inhibitors, the interaction is more complex than a simple reversible binding event and is often characterized by an initial non-covalent binding step followed by an irreversible covalent bond formation. Key parameters include the dissociation constant (KD) for the initial non-covalent interaction and the rate of inactivation (kinact).

Binding Affinity of AMG 510 to KRAS Mutants

The following table summarizes representative binding affinity data for AMG 510 against the KRAS G12C mutant. It is important to note that covalent inhibitors exhibit high affinity due to the irreversible nature of their binding.

| Compound | KRAS Mutant | Assay | Binding Affinity (KD) | Reference |

| AMG 510 | G12C | SPR | Low nM range | [5] |

| AMG 510 | Wild-Type | SPR | No significant binding | [5] |

| MRTX849 | G12C | SPR | Sub-nM range | [5] |

Note: Specific KD values for covalent inhibitors can be challenging to determine with standard equilibrium-based methods due to the irreversible binding. Often, the potency is described by IC50 values from functional assays or by the kinetic parameters kinact and KI. The low nM and sub-nM ranges indicate very high potency.

Experimental Protocols for Determining Binding Affinity

To ensure the trustworthiness and reproducibility of binding affinity data, robust and well-validated experimental protocols are essential. Here, we detail the methodologies for two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., small molecule inhibitor) to a ligand (e.g., KRAS protein) immobilized on a sensor surface in real-time.[5]

Step-by-Step SPR Protocol:

-

Protein Immobilization:

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified KRAS protein (e.g., KRAS G12C or wild-type) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the covalent inhibitor (e.g., AMG 510) in the running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the inhibitor over the immobilized KRAS protein surface (association phase). The binding is monitored as a change in the resonance signal.

-

Following the association phase, inject the running buffer alone to monitor the dissociation of the non-covalently bound inhibitor. For covalent inhibitors, the dissociation rate will be very slow or negligible after the covalent bond has formed.

-

Between different inhibitor concentrations, regenerate the sensor surface using a specific regeneration solution (e.g., a pulse of low pH glycine) to remove any non-covalently bound inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model for the initial non-covalent interaction).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka. For covalent inhibitors, a more complex kinetic analysis incorporating the covalent reaction step (kinact) may be necessary for a complete characterization.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[6] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Step-by-Step ITC Protocol:

-

Sample Preparation:

-

Prepare a solution of purified KRAS protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4). The protein concentration should be accurately determined.

-

Prepare a solution of the covalent inhibitor in the same buffer. The inhibitor concentration should be 10-20 times higher than the protein concentration.

-

It is crucial that the buffer for the protein and the inhibitor are identical to minimize heats of dilution. Dialysis of the protein against the buffer is recommended.

-

-

ITC Experiment:

-

Load the KRAS protein solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

-

Initiate the titration, where small aliquots of the inhibitor solution are injected into the protein solution at regular intervals. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

-

Conclusion and Future Directions

The development of covalent inhibitors targeting KRAS G12C, such as AMG 510, represents a landmark achievement in cancer therapy. A thorough understanding of the binding affinity and kinetics of these molecules is essential for the development of next-generation inhibitors with improved potency, selectivity, and resistance profiles. Biophysical techniques like SPR and ITC provide invaluable quantitative data to guide these efforts.

Future research will likely focus on developing inhibitors for other prevalent KRAS mutations (e.g., G12D, G12V) and on strategies to overcome acquired resistance to current KRAS G12C inhibitors. The principles and methodologies outlined in this guide will continue to be central to the evaluation of these novel therapeutic agents.

References

-

Aurora Biolabs. (n.d.). Kras G12C – cRAF Binding Assay Kit. Retrieved from [Link]

-

Lu, J., et al. (2017). KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry. Cell Chemical Biology, 24(8), 1005-1016.e3. Retrieved from [Link]

-

Nielsen, J. B., et al. (2022). Binding of Active Ras and Its Mutants to the Ras Binding Domain of PI-3-Kinase: A Quantitative Approach to KD Measurements. International Journal of Molecular Sciences, 23(24), 15919. Retrieved from [Link]

-

Vara-Adande, R., et al. (2022). Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants. Scientific Reports, 12(1), 12345. Retrieved from [Link]

-

Cook, J., et al. (2022). Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints. Journal of Biological Chemistry, 298(3), 101657. Retrieved from [Link]

-

Pinpoint Therapeutics. (2020). Abstract A06: Biophysical and biochemical characterization of KRAS G12C inhibition through the SMARTTM platform. AACR Journals. Retrieved from [Link]

-

Cisbio. (2021). KRAS Nucleotide Exchange Assays for KRAS inhibitor screening and profiling. ResearchGate. Retrieved from [Link]

-

Drug Hunter. (2025). Targeting the Oncogenic State of RAS with Tri-Complex Inhibitors. YouTube. Retrieved from [Link]

-

Ke, S., et al. (2022). Development of a High-Throughput TR-FRET Screening Assay for a Fast-Cycling KRAS Mutant. SLAS Discovery, 28(1), 19-28. Retrieved from [Link]

-

Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. Retrieved from [Link]

-

Starr, M. L., et al. (2021). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. Methods in Molecular Biology, 2243, 225-237. Retrieved from [Link]

-

Liu, Y., et al. (2023). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. Analytical Chemistry, 95(1), 345-352. Retrieved from [Link]

-

Bery, N., et al. (2019). Structure-based development of new RAS-effector inhibitors from a combination of active and inactive RAS-binding compounds. PNAS, 116(7), 2469-2474. Retrieved from [Link]

-

Griggs, N. W., et al. (2018). Assays for Nucleotide Competitive Reversible and Irreversible Inhibitors of Ras GTPases. Biochemistry, 57(22), 3115-3124. Retrieved from [Link]

-

Visscher, M., et al. (2022). Chemoselective Covalent Modification of K-Ras(G12R) with a Small Molecule Electrophile. Journal of the American Chemical Society, 144(35), 15877-15882. Retrieved from [Link]

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

BPS Bioscience. (n.d.). KRAS (G12C) Isoform A Coupled Nucleotide Exchange (TR-FRET) Assay Kit. Retrieved from [Link]

-

La-Venia, A., et al. (2021). Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes. Frontiers in Molecular Biosciences, 8, 686540. Retrieved from [Link]

-

Abbinantefina, A. P., et al. (2026). Ferritin-based nanocarrier delivery of KRAS G12D inhibitor in pancreatic adenocarcinoma cells and patient-derived organoids: A novel approach for treatment. ResearchGate. Retrieved from [Link]

-

Ostrem, J. M., & Shokat, K. M. (2022). Targeting KRAS G12C with Covalent Inhibitors. Annual Review of Cancer Biology, 6, 145-163. Retrieved from [Link]

-

Matulis, D. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

-

Jury, D. R., et al. (2016). Structural dynamics in Ras and related proteins upon nucleotide switching. Protein Science, 25(10), 1819-1830. Retrieved from [Link]

-

Azmiri, A. A., & Lee, B. H. (2021). Characterization of antibody-antigen interactions using biolayer interferometry. Methods in Molecular Biology, 2243, 185-201. Retrieved from [Link]

-

Petryayeva, E., et al. (2019). A clinical role for Förster resonance energy transfer in molecular diagnostics of disease. Expert Review of Molecular Diagnostics, 19(8), 685-700. Retrieved from [Link]

-

Reaction Biology. (n.d.). KRAS Assay Services. Retrieved from [Link]

-

Practical Fragments. (2022). From noncovalent fragment to covalent KRAS G12C inhibitor. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). RAS Drug Discovery. Retrieved from [Link]

-

Bery, N., et al. (2019). Structure-based development of new RAS-effector inhibitors from a combination of active and inactive RAS-binding compounds. ResearchGate. Retrieved from [Link]

-

VCA. (2024). Timeline of KRAS Inhibitors. YouTube. Retrieved from [Link]

-

ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment? Retrieved from [Link]

-

Estep, P., et al. (2013). Designing binding kinetic assay on the bio-layer interferometry (BLI) biosensor to characterize antibody-antigen interactions. ResearchGate. Retrieved from [Link]

-

Reaction Biology. (n.d.). KRas Binding Kinetic Assay Service via SPR. Retrieved from [Link]

-

Pierce, M. M., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. JoVE, (55), e2854. Retrieved from [Link]

-

Sartorius. (2024). Biolayer Interferometry (BLI) | The Biophysics Behind the BLI Technology, Explained. YouTube. Retrieved from [Link]

-

Wang, Y., et al. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. MedComm, 2(4), 739-749. Retrieved from [Link]

-

Pylayeva-Gupta, Y., et al. (2011). Structure, signaling and the drug discovery of the Ras oncogene protein. Journal of Experimental & Clinical Cancer Research, 30, 85. Retrieved from [Link]

Sources

- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, signaling and the drug discovery of the Ras oncogene protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

Technical Guide: Preclinical Efficacy & Mechanistic Profiling of Ras-IN-2 (RMC-6236)

Executive Technical Summary

Ras-IN-2 (chemically synonymous with RMC-6236 or Daraxonrasib ) represents a paradigm shift in targeting the "undruggable" RAS proteome.[1] Unlike first-generation inhibitors (e.g., Sotorasib, Adagrasib) that rely on covalent modification of the inactive GDP-bound state of KRAS G12C, Ras-IN-2 is a RAS(ON) multi-selective inhibitor .[1]

This compound functions as a molecular glue , orchestrating the formation of a high-affinity ternary complex between the active GTP-bound RAS isoform and the intracellular chaperone Cyclophilin A (CypA) .[1] This steric occlusion prevents RAS from engaging its canonical effectors (RAF, PI3K), thereby silencing downstream signaling across multiple RAS variants (KRAS, HRAS, NRAS) and mutants (G12D, G12V, G12R). This guide details the early preclinical validation, mechanistic causality, and experimental protocols required to assess Ras-IN-2 efficacy.[1]

Mechanistic Architecture: The Tri-Complex Interface

The efficacy of Ras-IN-2 is not driven by active site inhibition but by interface remodeling .[1] The compound binds to a shallow pocket on the surface of RAS(GTP) and recruits CypA. The resulting complex creates a steric blockade that physically precludes the RAS-binding domain (RBD) of RAF kinases from docking.[1]

Structural Logic

-

State Specificity: Binds selectively to RAS(GTP) (Active State).[1][2][3]

-

Chaperone Dependency: Efficacy is strictly dependent on intracellular CypA levels.

-

Pan-RAS Activity: The binding pocket is conserved across KRAS, NRAS, and HRAS, allowing broad-spectrum inhibition unlike G12C-specific tools.[1]

Mechanism of Action Diagram

Figure 1: Mechanism of Action. Ras-IN-2 recruits CypA to active RAS(GTP), forming a steric blockade that prevents RAF effector binding.[1]

Preclinical Efficacy Profiling

Biochemical Potency (TR-FRET)

Early research utilizes Time-Resolved Fluorescence Energy Transfer (TR-FRET) to quantify the disruption of the RAS-RAF interaction.[1]

Data Summary: Inhibition of RAS-RAF Interaction

| Target Isoform | Assay Condition | IC50 (nM) | Interpretation |

|---|---|---|---|

| KRAS WT | + 25 µM CypA | 1.2 - 5.0 | Potent inhibition of wild-type RAS.[1] |

| KRAS G12C | + 25 µM CypA | 2.0 - 8.0 | Comparable potency to WT; covers G12C.[1] |

| KRAS G12D | + 25 µM CypA | 1.5 - 6.0 | High potency against the most common PDAC mutation.[1] |

| KRAS G12V | + 25 µM CypA | 3.0 - 10.0 | Effective against bulky G12V mutation.[1] |

| KRAS G12D | No CypA | > 10,000 | Control: Proves CypA dependency. |

Cellular Viability (2D/3D Assays)

Efficacy in cell lines is correlated with mutation status and CypA expression levels.

-

Sensitive Lines: HPAC (G12D), AsPC-1 (G12D), MIA PaCa-2 (G12C).[1]

-

Biomarker Response: Deep suppression of pERK and DUSP6 mRNA within 4-8 hours of treatment.[1]

Detailed Experimental Protocols

Protocol A: TR-FRET RAS-RAF Disruption Assay

Purpose: To validate the molecular glue mechanism by measuring the displacement of RAF from RAS in the presence of CypA.[1] Self-Validating Step: The inclusion of a "No CypA" control arm is mandatory.[1] If inhibition occurs without CypA, the compound is acting via a different (likely off-target) mechanism.[1]

Reagents & Buffer System

-

Buffer: 25 mM HEPES (pH 7.3), 100 mM NaCl, 5 mM MgCl2, 0.002% Tween-20, 0.1% BSA.[1]

-

Proteins:

-

Detection:

-

LANCE Eu-W1024 anti-6xHis antibody (Donor).

-

Allophycocyanin-anti-GST antibody (Acceptor).[1]

-

Step-by-Step Workflow

-

Protein Mix Preparation: Prepare a master mix in the assay buffer containing:

-

Compound Addition: Dispense 5 µL of Ras-IN-2 (serially diluted in DMSO) into a 384-well low-volume white plate.

-

Reaction Initiation: Add 15 µL of the Protein Mix to the wells.

-

Incubation: Seal plate and incubate for 90 minutes at room temperature (20-25°C) in the dark. Equilibrium binding is slow due to complex formation.

-

Data Acquisition: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).[1]

-

Analysis: Calculate FRET Ratio (Em665/Em615). Plot % Inhibition vs. Log[Concentration].

Protocol B: In Vivo Pharmacodynamic Marker (DUSP6 mRNA)

Purpose: To assess target engagement in tumor xenografts.[1] DUSP6 is a direct transcriptional output of the MAPK pathway and serves as a rapid readout for RAS pathway shutdown.

Workflow Diagram

Figure 2: Pharmacodynamic workflow for assessing in vivo RAS pathway suppression.

Methodology

-

Dosing: Administer Ras-IN-2 (formulated in 5% DMSO, 10% Solutol HS15, 85% Saline) via oral gavage.[1]

-

Tissue Collection: At T=8h (nadir of suppression), harvest tumors. Critical: Cut tumor into <50mg pieces and freeze immediately in liquid nitrogen to prevent RNA degradation.

-

Homogenization: Homogenize frozen tissue in lysis buffer using a bead mill (e.g., Precellys) to ensure complete disruption of the fibrotic stroma common in PDAC models.

-

Quantification: Perform RT-qPCR.

-

Calculation: Use the

method. -

Validation Criteria: Vehicle-treated tumors must show high basal DUSP6 levels.[1] Effective treatment should yield >90% reduction in DUSP6 mRNA relative to vehicle.

-

Challenges & Critical Considerations

-

CypA Saturation: Efficacy is capped by the intracellular concentration of CypA. In cell types with low CypA, Ras-IN-2 potency decreases significantly.[1]

-

Normal Tissue Toxicity: Since Ras-IN-2 targets WT RAS, there is a risk of toxicity in highly proliferative normal tissues (gut, skin).[1] However, early data suggests a therapeutic window exists because cancer cells are "addicted" to RAS signaling (oncogene addiction), whereas normal cells have redundant pathways.

-

Resistance: Potential resistance mechanisms include downregulation of CypA or mutations in the RAS surface pocket (e.g., D33, Y40) that disrupt the drug-CypA interface.

References

-

Wang, X., et al. "Identification of RMC-6236 as a RAS(ON) Multi-Selective Inhibitor."[1] Nature, vol. 629, 2024, pp. 919-926.[1] [Link]

-

Nichols, R.J., et al. "RMC-6236, a first-in-class, RAS-selective, tri-complex RAS(ON) inhibitor."[1] Cancer Discovery, vol. 13, no. 12, 2023.[4] [Link][1]

Sources

A Technical Guide to the Foundational Studies of Pan-KRAS Inhibition

Foreword: Confronting the "Undruggable"

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has been a symbol of therapeutic frustration in oncology.[1] As the most frequently mutated oncogene, driving a significant percentage of deadly malignancies like pancreatic, colorectal, and non-small cell lung cancers, its protein surface was considered too smooth and devoid of deep pockets for small molecules to bind effectively.[1][2][3][4] The breakthrough development of covalent inhibitors targeting a specific mutation, KRAS-G12C, was a landmark achievement, proving the principle that direct KRAS inhibition was possible.[5] However, this success was confined to a fraction of KRAS-driven cancers, as mutations like G12D, G12V, and others remained unaddressed.[1][4]

This guide delves into the next evolutionary step: pan-KRAS inhibition . The goal of a pan-inhibitor is to effectively target multiple, if not all, major oncogenic KRAS mutants, dramatically expanding the potential patient population.[6][7][8] We will dissect the core mechanisms, foundational experimental workflows, and the critical decision-making processes that underpin the preclinical validation of these promising therapeutic agents. This is not merely a collection of protocols; it is a framework for rigorous scientific inquiry, designed to build a self-validating case for a novel pan-KRAS inhibitor.

Section 1: The Mechanistic Cornerstone - Exploiting the KRAS Cycle

KRAS functions as a molecular switch, cycling between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[2] Oncogenic mutations typically impair the ability of KRAS to hydrolyze GTP back to GDP, locking the protein in the "ON" position and driving relentless downstream signaling for cell proliferation and survival.[2][8]

A key insight in the development of many pan-KRAS inhibitors is that even these stubborn mutants undergo nucleotide cycling, albeit with slower kinetics than their wild-type counterparts.[9] This cycling provides a window of opportunity. The dominant strategy for pan-KRAS inhibition is to target the inactive, GDP-bound conformation. By binding to this "OFF" state, the inhibitor effectively traps KRAS, preventing its engagement with Guanine Nucleotide Exchange Factors (GEFs) like SOS1, which are responsible for loading GTP and activating the protein.[10][11]

The pan-inhibitor essentially "outcompetes" the reactivation machinery. This mechanism contrasts with "RAS-ON" inhibitors, which target the active, GTP-bound state.[12]

Section 2: The Foundational Workflow - A Triad of Validating Systems

A robust preclinical assessment of a pan-KRAS inhibitor follows a logical, multi-stage progression. Each stage serves as a gatekeeper, and the data must be internally consistent and validating.

Stage 1: Biochemical Characterization

The first principle is to prove direct, potent, and selective binding to the target protein in a purified, cell-free system.

A. Nucleotide Exchange Assay (NEA)

-

Expertise & Causality: This is the primary functional assay for an "OFF" state inhibitor.[9] Its purpose is to quantify how effectively the compound prevents the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on the KRAS protein. A successful inhibitor will suppress the fluorescence signal that arises when the GEF, SOS1, catalyzes this exchange. This directly measures the inhibitor's core mechanism of action.[13]

-

Protocol: KRAS Nucleotide Exchange Assay

-

Reagents: Purified recombinant KRAS protein (mutant or wild-type), purified SOS1 protein, assay buffer, GDP, mant-GTP.

-

Preparation: Pre-incubate KRAS protein with a molar excess of GDP to ensure it is fully in the "OFF" state.

-

Inhibitor Incubation: Dispense the GDP-loaded KRAS into a microplate. Add the pan-KRAS inhibitor compound across a range of concentrations (e.g., 10-point serial dilution). Incubate to allow for binding equilibrium.

-

Initiation of Exchange: Add a mixture of SOS1 and mant-GTP to all wells to start the exchange reaction.

-

Signal Detection: Immediately begin kinetic reading on a fluorescence plate reader (Excitation ~360nm, Emission ~440nm) over a time course (e.g., 30-60 minutes).

-

Data Analysis: Plot the rate of fluorescence increase against inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validation Check: The positive control (no inhibitor) should show a robust, time-dependent increase in fluorescence. The negative control (no SOS1) should show a flat baseline, confirming the reaction is GEF-dependent.

-

B. Surface Plasmon Resonance (SPR)

-

Expertise & Causality: While NEA confirms functional inhibition, SPR provides critical binding kinetics (k_on, k_off) and affinity (K_D) data. This tells us how fast the inhibitor binds and how long it stays bound. A slow off-rate is often desirable as it can lead to a more durable pharmacodynamic effect in vivo. This assay validates binding in the absence of GEF or nucleotide exchange, providing orthogonal confirmation of a direct interaction.[9]

Stage 2: Cell-Based Validation

Biochemical potency must translate to cellular activity. This stage verifies that the inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

A. Cell Viability/Proliferation Assays

-

Expertise & Causality: The goal here is to assess the anti-proliferative effect of the inhibitor across a diverse panel of cancer cell lines.[14] This panel is a self-validating system. It must include:

-

Multiple cell lines with various KRAS mutations (e.g., G12D, G12V, G13D, G12C).[10]

-

KRAS wild-type amplified cell lines, which can also be sensitive.[14]

-

Cell lines dependent on other RAS isoforms (HRAS, NRAS) to confirm KRAS selectivity.[9]

-

A "RAS-less" cell line engineered to express a single RAS variant can provide the cleanest assessment of isoform selectivity.[9]

-

-

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Seed cells from the panel into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the pan-KRAS inhibitor across a wide concentration range. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate plates for an extended period, typically 72 to 120 hours. Rationale: This duration allows for multiple cell doublings, ensuring that a cytostatic or cytotoxic effect can be clearly observed.

-

Lysis and Signal Detection: Add the lytic reagent, which lyses the cells and contains luciferase and its substrate. The amount of light produced is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

-

B. Downstream Signaling Pathway Analysis (Western Blot)

-

Expertise & Causality: A decrease in cell viability is the desired outcome, but we must prove it is due to on-target inhibition of the KRAS pathway. The most direct way is to measure the phosphorylation status of key downstream effectors, primarily ERK (p-ERK) and AKT (p-AKT).[15] A potent pan-KRAS inhibitor should cause a dose-dependent reduction in p-ERK levels. This confirms target engagement at the molecular level within the cell.

-

Protocol: p-ERK Western Blot

-

Treatment: Seed a sensitive KRAS-mutant cell line (e.g., SW480, KRAS-G12V) in larger format plates (e.g., 6-well). Treat with the inhibitor at several concentrations (e.g., 0.5x, 1x, 5x, 10x GI50) for a short duration (e.g., 2-4 hours). Rationale: Signaling changes occur much more rapidly than changes in cell viability.

-

Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against p-ERK, total ERK (t-ERK), and a loading control (e.g., β-actin). Rationale: Comparing p-ERK to t-ERK is critical to ensure the observed decrease is due to reduced phosphorylation, not a general loss of the ERK protein. β-actin confirms equal protein loading across lanes.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

| Inhibitor | Cell Line | KRAS Status | Proliferation GI50 (nM) | p-ERK IC50 (nM) |

| BI-2493 (Example) | NCI-H358 | G12C | 15 | 10 |

| SW480 | G12V | 25 | 22 | |

| MIA PaCa-2 | G12C | 18 | 12 | |

| A-375 | BRAF V600E | >10,000 | >10,000 | |

| Fictional representative data based on published results for illustrative purposes.[16] |

Stage 3: In Vivo Efficacy and Tolerability

The ultimate preclinical test is whether the inhibitor can shrink tumors in a living organism without unacceptable toxicity.

-

Expertise & Causality: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse for this stage.[17] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are used. PDX models are often considered more clinically relevant as they better retain the heterogeneity of the original human tumor. The key readouts are tumor growth inhibition (TGI) and animal body weight. Body weight is a crucial, simple indicator of the compound's tolerability; significant weight loss is a sign of toxicity.[2]

-

Protocol: Xenograft Efficacy Study

-

Model Establishment: Inject a suspension of KRAS-mutant cancer cells (e.g., NCI-H358, KRAS-G12C) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[16]

-

Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach a specified average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, inhibitor at two different dose levels).

-

Dosing: Administer the pan-KRAS inhibitor and vehicle via the intended clinical route (e.g., oral gavage) on a predetermined schedule (e.g., once or twice daily).[2][16]

-

Monitoring: Measure tumor volume and animal body weight 2-3 times per week.

-

Endpoint and Analysis: Continue the study for a set duration (e.g., 21-28 days) or until tumors in the control group reach a maximum size. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze body weight changes over time.

-

Self-Validation Check: The vehicle group must show consistent tumor growth. The treatment groups should show a dose-dependent reduction in tumor growth. Body weight loss in the treated groups should not exceed a predefined limit (e.g., 15-20%).

-

| Model | KRAS Mutation | Treatment | Dose (mg/kg, bid) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| SW480 CDX | G12V | BI-2493 | 30 | 57 | No significant loss |

| BI-2493 | 90 | 84 | No significant loss | ||

| NCI-H358 CDX | G12C | BI-2493 | 30 | 90 | No significant loss |

| Data adapted from published results for illustrative purposes.[16] |

Section 3: Challenges and Future Directions

Despite the promise, pan-KRAS inhibition faces hurdles. Acquired resistance, driven by mechanisms like reactivation of the MAPK pathway or mutations in the inhibitor binding site, is a significant concern.[10][18][19] Therefore, the field is moving towards rational combination strategies, pairing pan-KRAS inhibitors with agents that block parallel or downstream pathways, such as SHP2, MEK, or PI3K inhibitors.[4][20]

Furthermore, the development of next-generation pan-KRAS agents, such as degraders (PROTACs), offers an alternative approach to not just inhibit but eliminate the oncogenic protein entirely.[2][3]

Conclusion

The journey to develop a successful pan-KRAS inhibitor is a marathon of meticulous, multi-disciplinary science. It begins with a deep understanding of the target's biology, progresses through a series of logically-scaffolded, self-validating experimental systems, and culminates in demonstrating robust and tolerable anti-tumor activity in vivo. By adhering to the principles of scientific integrity and causality outlined in this guide, researchers can build a compelling and rigorous data package to support the clinical translation of these potentially transformative medicines.

References

-

Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. ResearchGate. Available at: [Link].

-

Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification. AACR Journals. Available at: [Link].

-

Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. PubMed. Available at: [Link].

-

KRAS Kickers Webinar: Advances in Pancreatic Cancer Research. YouTube. Available at: [Link].

-

The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results. NIH. Available at: [Link].

-

KRAS Inhibitor Market Set to Grow by 35%: Revolutionary Pan-KRAS Pipeline Developments | DelveInsight. Barchart.com. Available at: [Link].

-

Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal ... PMC. Available at: [Link].

-

Qualigen Therapeutics presented findings from the preclinical studies of their novel Pan-KRAS inhibitors, demonstrating the impact on efficacy and resistance to AMG-510 and MRTX-1133 in pancreatic cancer cell lines. DelveInsight. Available at: [Link].

-

First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models. MD Anderson Cancer Center. Available at: [Link].

-

Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor. Vanderbilt University. Available at: [Link].

-